![molecular formula C19H20N6O2 B2529094 3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915887-65-9](/img/structure/B2529094.png)

3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

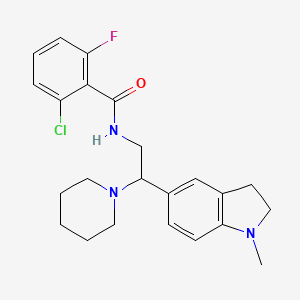

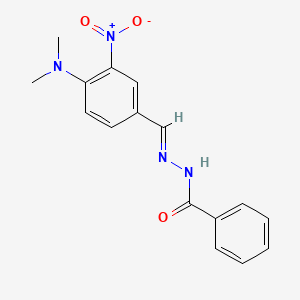

The synthesis of imidazo[2,1-f]purinone derivatives has been a subject of interest due to their potential pharmaceutical applications. In the context of the compound "3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione," although not directly synthesized in the provided studies, related compounds have been synthesized and analyzed. For instance, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones as A(3) adenosine receptor antagonists has been described, which involves substitutions at the 1-, 3-, and 8-positions of the xanthine core to improve potency and hydrophilicity . This suggests that the synthesis of the compound would likely involve similar strategic substitutions at key positions to achieve desired biological activity.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinone derivatives is crucial for their biological activity. The study on 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, although not the exact compound , provides insights into the structural aspects of related compounds. The X-ray analysis revealed a nonplanar structure with significant dihedral angles between the benzene and five-membered rings, which could influence the binding disposition of these molecules . This information is valuable for understanding how structural variations can affect the molecular conformation and potentially the biological activity of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-f]purinone derivatives are not detailed in the provided papers. However, the unexpected conformation found in the crystal structure analysis of a related compound indicates that the reactions may lead to different products than anticipated, which is an important consideration for the synthesis of "this compound" . The synthesis process would need to be carefully controlled and monitored to ensure the correct product is obtained.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purinone derivatives are influenced by their molecular structure. The intermolecular interactions such as O–H…O, O–H…N, and N–H…O, as well as weak C–H…π interactions, play a role in stabilizing the conformation of these compounds . These interactions could affect the solubility, stability, and overall physical properties of the compound. Additionally, the SAR studies and docking and 3D-QSAR studies provide insights into the binding disposition of these molecules, which is directly related to their chemical properties and how they interact with biological targets .

Wissenschaftliche Forschungsanwendungen

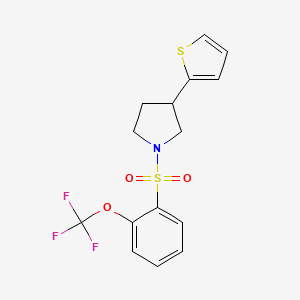

Synthesis and Biological Evaluation

Compounds within this structural family, including various derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and evaluated for their biological activities. For instance, the synthesis of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of this compound class showed potential antidepressant and anxiolytic properties in preliminary pharmacological in vivo studies. These compounds exhibited significant serotonin receptor affinity and phosphodiesterase inhibitor activity, highlighting their potential as lead compounds for antidepressant and/or anxiolytic application (Zagórska et al., 2016).

Antiviral Activity

Another area of application is in the development of antiviral agents. Imidazo[1,2-a]-s-triazine nucleosides, closely related structures, have been synthesized and tested for antiviral activity against various viruses, showing moderate activity at nontoxic levels. This suggests that derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione could be explored further for their antiviral properties (Kim et al., 1978).

Eigenschaften

IUPAC Name |

6-(2-aminophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-9-7-6-8-13(14)20/h5-9H,1,10,20H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZMXELJOYCUAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC=C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2529015.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)

![Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate](/img/structure/B2529020.png)

![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)

![6-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2529024.png)

![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2529028.png)